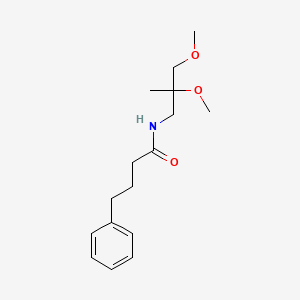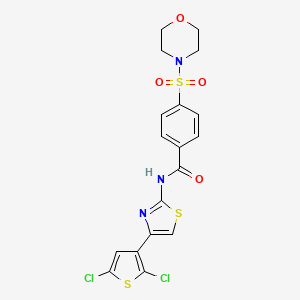
N-(3-acetylphenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-acetylphenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have interesting electronic properties and potential interactions due to the presence of various functional groups such as the acetylphenyl group, chlorobenzyl moiety, and the dihydropyridine core.
Synthesis Analysis
The synthesis of related chlorophenylpyridinecarboxamides has been reported through the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, the synthesis of a chloro-methylpyridinecarboxamide derivative was achieved by reacting a chloro-amino-methylpyridine with chloropyridine carboxylic acid under optimized conditions . These methods suggest that the target compound could potentially be synthesized through a similar pathway, involving the reaction of an appropriate pyridinecarbonyl chloride with an amino-substituted chlorobenzene in the presence of a suitable catalyst or reagent.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is often characterized by hydrogen bonding interactions. For instance, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide forms hydrogen bonds between the NH group and the carbonyl oxygen, resulting in infinite chains along a specific axis in the crystal structure . This indicates that the target compound may also exhibit similar hydrogen bonding patterns, contributing to its molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of dihydropyridine derivatives can be influenced by the substituents on the ring. Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the energy gap, global chemical reactivity descriptors, and other properties that dictate the reactivity of such compounds . These studies can be applied to the target compound to predict its behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical properties of chlorophenylpyridinecarboxamides, such as melting temperatures, have been shown to depend on lattice energy and molecular symmetry, following Carnelley’s rule . The melting points can be predicted from a linear regression of these variables. The target compound's physical properties could be analyzed similarly, taking into account its molecular symmetry and lattice energy. Additionally, the presence of chlorine in the compound may influence its interaction environment, as seen in other chlorine-containing compounds .
Scientific Research Applications
Antimicrobial and Antifungal Agents : Derivatives of 6-oxo-pyridine-3-carboxamide, which include compounds structurally similar to N-(3-acetylphenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been evaluated for their antibacterial and antifungal properties. The study found that certain derivatives displayed broad-spectrum antibacterial activity, comparable to known antibiotics like Ampicillin and Gentamicin. Additionally, some compounds showed potency against the fungus Aspergillus fumigatus, equivalent to the reference drug Amphotericin B (El-Sehrawi et al., 2015).
Chemical Synthesis and Structural Analysis : The compound has been involved in studies focusing on novel synthesis pathways and structural analyses. For instance, research on similar compounds has led to the development of new synthesis methods and provided insights into their molecular structures, as confirmed by spectroscopic methods and X-ray crystallography (Wiedemann & Grohmann, 2009).
Catalysts in Chemical Reactions : Research indicates that related compounds are used as catalysts in chemical reactions. For example, N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide and poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide) have been used as catalysts in the synthesis of new 1,4-dihydropyridine derivatives, demonstrating effective antibacterial and antioxidant functions (Ghorbani‐Vaghei et al., 2016).
Diversity-Oriented Synthesis : The compound has been part of diversity-oriented synthesis studies. Such research endeavors aim to develop a wide range of derivatives through systematic modifications, providing a rich source of compounds for various applications, including medicinal chemistry (Baškovč et al., 2012).
Scaffolds for Antimicrobial Activities : The compound's derivatives have been used as scaffolds in the synthesis of new antimicrobial agents. These studies focus on creating new molecular structures that can potentially act against a variety of microbial strains (Hafez, El-Gazzar, & Zaki, 2016).
properties
IUPAC Name |
N-(3-acetylphenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14(25)16-6-3-8-18(12-16)23-20(26)19-9-4-10-24(21(19)27)13-15-5-2-7-17(22)11-15/h2-12H,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJOWBATQDNIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)

![6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2520451.png)



![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)


![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)